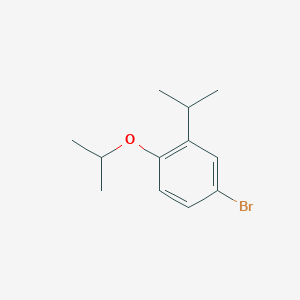

4-Bromo-1-isopropoxy-2-isopropylbenzene

Description

4-Bromo-1-isopropoxy-2-isopropylbenzene is a brominated aromatic ether characterized by a benzene ring substituted with a bromine atom at position 4, an isopropoxy group at position 1, and an isopropyl group at position 2. This compound has a molecular formula of C₁₀H₁₃BrO, a molecular weight of 229.117 g/mol, and is used in synthetic organic chemistry for cross-coupling reactions and as an intermediate in pharmaceutical development .

Properties

IUPAC Name |

4-bromo-2-propan-2-yl-1-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-8(2)11-7-10(13)5-6-12(11)14-9(3)4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDKGODWTSCXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isopropoxy-2-isopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-isopropoxy-2-isopropylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of 4-Bromo-1-isopropoxy-2-isopropylbenzene may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isopropoxy-2-isopropylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones under specific conditions.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce phenolic compounds.

Scientific Research Applications

4-Bromo-1-isopropoxy-2-isopropylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-isopropoxy-2-isopropylbenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, facilitating the formation of a sigma complex with the benzene ring. This intermediate undergoes further reactions to yield the final substituted product. The isopropoxy and isopropyl groups influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares key properties of 4-Bromo-1-isopropoxy-2-methylbenzene with structurally related brominated aromatic compounds:

Key Observations:

The vinyl group in 4-Bromo-1-isopropoxy-2-vinylbenzene introduces conjugation and reactivity, making it suitable for polymerization or Diels-Alder reactions . Chlorine in 2-Bromo-1-chloro-4-isopropylbenzene enhances electron-withdrawing effects, increasing the compound's polarity and altering its solubility profile compared to alkoxy-substituted derivatives .

Molecular Weight and Physical Properties :

Biological Activity

Overview

4-Bromo-1-isopropoxy-2-isopropylbenzene, a compound with the CAS number 277323-14-5, is a member of the class of organic compounds known as alkylated phenols. This compound has drawn attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science.

Chemical Structure

The chemical structure of 4-Bromo-1-isopropoxy-2-isopropylbenzene can be described as follows:

- Molecular Formula : C13H17BrO

- Molecular Weight : 273.18 g/mol

This compound features a bromine atom and isopropoxy group attached to a benzene ring, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research has indicated that 4-Bromo-1-isopropoxy-2-isopropylbenzene exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting potential applications in the treatment of inflammatory diseases.

The biological activity of 4-Bromo-1-isopropoxy-2-isopropylbenzene is primarily attributed to its ability to interact with cellular membranes and proteins. The bromine atom enhances the lipophilicity of the molecule, allowing it to penetrate cell membranes more effectively. Once inside the cell, it may interfere with various biochemical pathways, including those involved in inflammation and microbial resistance.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of several brominated phenolic compounds, including 4-Bromo-1-isopropoxy-2-isopropylbenzene. The results demonstrated that this compound had a potent effect against multiple bacterial strains, with a particular efficacy against Staphylococcus aureus. The study concluded that modifications to the phenolic structure could enhance antimicrobial activity further.

Research on Anti-inflammatory Properties

Another significant study explored the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated that treatment with 4-Bromo-1-isopropoxy-2-isopropylbenzene led to a reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum. This suggests potential therapeutic applications for inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.